Sulfo-cyanine3 azide (sodium)

Description

Contextualization within Modern Fluorescent Probe Design

The design of fluorescent probes for biological applications necessitates a delicate balance of photophysical properties, biocompatibility, and specific reactivity. Sulfo-cyanine3 azide (B81097) (sodium) exemplifies a successful convergence of these requirements, making it a staple in chemical biology toolkits.

Significance of Sulfonated Cyanine (B1664457) Dyes in Biological Systems

Cyanine dyes are a class of synthetic fluorophores known for their high molar extinction coefficients and moderate quantum yields, which result in exceptionally bright fluorescent signals aatbio.com. However, early cyanine dyes were often limited by their poor water solubility, leading to aggregation and fluorescence quenching in aqueous biological buffers lumiprobe.com. The introduction of sulfonate groups onto the cyanine scaffold marked a significant advancement in the field lumiprobe.comcreative-diagnostics.com.

Key advantages of sulfonated cyanine dyes include:

Enhanced Water Solubility: The presence of negatively charged sulfonate groups dramatically increases the hydrophilicity of the dye, allowing for its use in aqueous solutions without the need for organic co-solvents aatbio.comlumiprobe.comcreative-diagnostics.com. This is particularly crucial when working with sensitive biological molecules, such as proteins, that can be denatured by organic solvents lumiprobe.com.

Reduced Aggregation: The electrostatic repulsion between the sulfonate groups minimizes dye-dye interactions and prevents the formation of non-fluorescent aggregates lumiprobe.comcreative-diagnostics.com. This ensures a more reliable and quantifiable fluorescent signal.

Improved Biocompatibility: By eliminating the need for organic co-solvents, sulfonated dyes offer greater biocompatibility for live-cell imaging and in vivo studies biotium.com.

| Property | Sulfonated Cyanine Dyes | Non-Sulfonated Cyanine Dyes |

|---|---|---|

| Solubility | High water solubility | Require organic co-solvents (e.g., DMSO, DMF) |

| Aggregation in Aqueous Media | Low tendency to aggregate | Prone to aggregation and fluorescence quenching |

| Biocompatibility | Generally higher due to aqueous compatibility | Limited by the toxicity of organic co-solvents |

| Labeling Conditions | Can be performed in purely aqueous buffers | Often require the addition of organic co-solvents |

Role of Azide Functionality in Bioorthogonal Ligation Strategies

The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes wikipedia.orgnih.gov. Its small size, metabolic stability, and lack of endogenous counterparts in most biological systems make it an ideal chemical handle for selectively labeling biomolecules wikipedia.orgacs.org.

The azide functionality of Sulfo-cyanine3 azide (sodium) enables its participation in several powerful bioorthogonal ligation strategies:

Staudinger Ligation: One of the earliest bioorthogonal reactions, the Staudinger ligation involves the reaction of an azide with a triarylphosphine to form a stable amide bond wikipedia.orgacs.orgnih.gov. While its kinetics are slower compared to more recent methods, it was a foundational technique in the field acs.org.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage nih.govacs.orgnih.govmedchemexpress.com. CuAAC is highly efficient and regioselective, proceeding rapidly under mild, aqueous conditions acs.org. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications wikipedia.orgacs.org.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst wikipedia.orgnih.govnih.govmedchemexpress.com. This copper-free click chemistry is highly biocompatible and has become a preferred method for labeling in living cells and organisms wikipedia.org. Sulfo-cyanine3 azide can react with molecules containing strained alkyne groups like DBCO or BCN via SPAAC medchemexpress.commedchemexpress.com.

| Reaction | Key Reactants | Catalyst | Primary Application Environment |

|---|---|---|---|

| Staudinger Ligation | Azide, Triarylphosphine | None | In vitro, cell surface labeling |

| CuAAC (Click Chemistry) | Azide, Terminal Alkyne | Copper(I) | In vitro, fixed cells, cell lysates |

| SPAAC (Copper-Free Click Chemistry) | Azide, Strained Alkyne (e.g., cyclooctyne) | None | Live cells, in vivo imaging |

Historical Development and Evolution of Cyanine3 Fluorophores for Research Applications

The development of Sulfo-cyanine3 azide is rooted in the broader history of cyanine dye innovation for life science research.

Milestones in the Application of Cy3 Derivatives in Life Sciences

Cyanine dyes were first synthesized over a century ago and were initially used to sensitize photographic emulsions wikipedia.org. Their potential for biological applications was realized later, with researchers at Carnegie Mellon University in the 1980s pioneering the development of cyanine dyes for labeling biomolecules glenresearch.com. The Cy™ dye nomenclature, including Cy3, was proposed in 1989 wikipedia.org.

Cy3, with its characteristic greenish-yellow fluorescence (excitation ~550 nm, emission ~570 nm), quickly became a popular choice for a variety of applications due to its brightness and photostability aatbio.comwikipedia.org. Key applications that drove the development of Cy3 derivatives include:

Nucleic Acid Labeling: Cy3 became widely used for labeling DNA and RNA probes for techniques such as fluorescent in situ hybridization (FISH) and microarrays alfa-chemistry.com.

Immunofluorescence: The conjugation of Cy3 to antibodies enabled the visualization of specific proteins in cells and tissues through fluorescence microscopy alfa-chemistry.com.

Protein Labeling: The development of reactive Cy3 derivatives, such as NHS esters, allowed for the covalent labeling of proteins for studies of their localization, dynamics, and interactions alfa-chemistry.com.

The ongoing development of Cy3 derivatives continues to expand its utility in biomedical research and diagnostics alfa-chemistry.com.

Advantages of Sulfo-cyanine3 Azide (Sodium) in Specific Research Paradigms

Sulfo-cyanine3 azide (sodium) offers distinct advantages in modern research settings that require precise and sensitive biomolecular labeling. Its combination of a sulfonated Cy3 core and an azide handle makes it particularly well-suited for:

Labeling in Aqueous Environments: The high water solubility of the sulfo-cyanine core allows for efficient labeling of biomolecules directly in aqueous buffers, which is ideal for proteins that are sensitive to organic solvents lumiprobe.comlumiprobe.comapexbt.com.

Click Chemistry Applications: The azide group provides a versatile handle for covalent attachment to alkyne-modified biomolecules via either copper-catalyzed or strain-promoted click chemistry medchemexpress.commedchemexpress.com. This enables the specific and efficient labeling of a wide range of targets, including proteins, nucleic acids, and glycans that have been metabolically engineered to incorporate an alkyne group.

Two-Step Labeling Procedures: In this paradigm, a biomolecule of interest is first modified with an alkyne group. Then, in a second step, Sulfo-cyanine3 azide is introduced to specifically label the modified biomolecule. This approach is advantageous as the small azide and alkyne groups are less likely to perturb the native function of the biomolecule compared to direct labeling with a bulky fluorophore.

Scope and Academic Research Focus of the Outline

This article focuses exclusively on the chemical and biological research applications of Sulfo-cyanine3 azide (sodium). The content is structured to provide a detailed overview of its role as a fluorescent probe, emphasizing the chemical properties of its sulfonated cyanine structure and the utility of its azide functionality in bioorthogonal chemistry. The historical context of Cy3 dye development is provided to frame the significance of this specific derivative. The information presented is intended for a scientific audience and is based on a review of academic and technical literature in the fields of chemical biology, fluorescence spectroscopy, and bioconjugation.

Structure

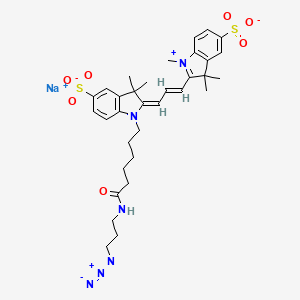

2D Structure

Properties

Molecular Formula |

C33H41N6NaO7S2 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

sodium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C33H42N6O7S2.Na/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1 |

InChI Key |

AFNGFZKTYNHUJU-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Advanced Research Probes

Precursor Synthesis and Core Structure Modification of Sulfo-cyanine3 Azide (B81097) (Sodium)

The synthesis of Sulfo-cyanine3 azide (sodium) is a multi-step process that involves the careful construction of the cyanine (B1664457) dye backbone, followed by specific chemical modifications to impart desired properties such as water solubility and reactivity for bioorthogonal conjugation. The core structure is derived from indolenine precursors, which are modified and then condensed to form the characteristic polymethine bridge of the cyanine dye.

The low aqueous solubility of traditional cyanine dyes limits their application in biological systems. creative-diagnostics.com To overcome this, sulfonate groups (–SO₃⁻) are introduced into the dye's molecular structure, creating sulfonated cyanine dyes like Sulfo-cyanine3. creative-diagnostics.com These negatively charged groups significantly enhance water solubility, making the dyes compatible with aqueous buffers used in bioconjugation and in vivo imaging without the need for organic co-solvents. creative-diagnostics.comlumiprobe.com

Several strategies exist for introducing these sulfonate groups:

Synthesis from Sulfonated Precursors: A common and effective method is to begin the synthesis with precursor molecules that already contain sulfonate groups. acs.org For instance, the synthesis can start with potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, which serves as a foundational building block for the cyanine structure. acs.orggoogle.com This "bottom-up" approach ensures the sulfonate group is integrated directly into the fluorophore's aromatic framework. acs.org

One-Pot Synthesis: Economical "one-pot" methods have been developed where the condensation of heterocyclic bases and the introduction of sulfonated anions occur in a single reaction vessel, avoiding the need to isolate intermediates. google.com

Post-Synthetic Sulfonation: While less common for this specific dye, another general strategy involves the sulfonation of a pre-formed dye molecule. However, this can lead to a mixture of products and is often less controlled than using sulfonated precursors.

Prosthetic Group Introduction: Novel methods involve using prosthetic groups that introduce a sulfonic acid moiety during the final conjugation step, which can also improve the ease of purification. rsc.org

The presence of sulfonate groups not only improves solubility but also reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching and unreliable experimental data. creative-diagnostics.com

To make Sulfo-cyanine3 a versatile tool for bioconjugation, an azide (–N₃) functional group is incorporated into its structure. medchemexpress.eumedchemexpress.com The azide group is exceptionally useful because it is small, stable, and does not typically participate in reactions with native biological functional groups, making it bioorthogonal. ru.nl It serves as a chemical handle for "click chemistry," a class of highly efficient and specific reactions. avantiresearch.commedkoo.com

The azide group is typically introduced by modifying a linker arm attached to one of the indolenine nitrogen atoms of the cyanine core. A common synthetic route involves:

Synthesizing the cyanine dye with a linker that has a reactive group, such as a primary amine or a halide.

Reacting this precursor with an azide-containing reagent. For example, an amine-terminated linker can be reacted with an azide-containing acylating agent, or a halide-terminated linker can undergo nucleophilic substitution with sodium azide.

The final product is a cyanine dye bearing a terminal azide group, ready for conjugation reactions. avantiresearch.commedkoo.com This functionalized dye can then be used to label a wide variety of biomolecules that have been modified to contain a complementary alkyne group. avantiresearch.commedchemexpress.com

Conjugation Chemistry and Bioconjugation Methodologies Utilizing Sulfo-cyanine3 Azide (Sodium)

Sulfo-cyanine3 azide is primarily designed for covalent labeling of biomolecules through bioorthogonal ligation reactions. medchemexpress.eumedchemexpress.com Its dual features—fluorescence for detection and an azide group for specific conjugation—make it a powerful probe in molecular biology and cell imaging.

The most prominent application of Sulfo-cyanine3 azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.eumedchemexpress.commedchemexpress.com This reaction forms a stable triazole linkage between the azide-functionalized dye and a terminal alkyne-modified biomolecule, such as a protein, nucleic acid, or lipid. springernature.cominterchim.fr The reaction is highly efficient, specific, and can be performed in aqueous buffers at room temperature, which is ideal for sensitive biological samples. interchim.fr

A typical CuAAC protocol involves several key components:

Sulfo-cyanine3 Azide: The fluorescent labeling agent.

Alkyne-Modified Biomolecule: The target to be labeled.

Copper(I) Catalyst: The reaction is catalyzed by Cu(I) ions. As Cu(I) is unstable in aqueous solution, it is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄). acs.org

Reducing Agent: A reducing agent, most commonly sodium ascorbate, is added to reduce Cu(II) to the active Cu(I) state. acs.orgnih.gov

Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst, improve reaction efficiency, and protect the target biomolecule from potential copper-induced damage. nih.govacs.org

Table 1: Typical Components and Conditions for a CuAAC Reaction

| Component | Typical Concentration | Purpose |

|---|---|---|

| Sulfo-Cy3 Azide | 2-10 molar excess over alkyne | Fluorescent labeling reagent |

| Alkyne-Biomolecule | Varies (e.g., 10-100 µM) | Target molecule for labeling |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 5 mM | Precursor for the Cu(I) catalyst acs.org |

| Sodium Ascorbate | 1-10 mM | Reduces Cu(II) to Cu(I) to catalyze the reaction acs.orgnih.gov |

| THPTA (Ligand) | 5 molar excess over copper | Stabilizes the Cu(I) catalyst and protects biomolecules nih.gov |

| Buffer | Phosphate or Tris buffer (pH 7-8) | Maintains physiological pH for the reaction |

| Temperature & Time | Room temperature, 1-4 hours | Reaction conditions acs.orgnih.gov |

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a concern for studies involving living cells or organisms. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a copper-free alternative. medchemexpress.eumedchemexpress.commedchemexpress.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a simple terminal alkyne. medchemexpress.eunih.gov The high ring strain of these molecules allows them to react spontaneously with azides at physiological temperatures without the need for a metal catalyst. nih.govnih.gov

Sulfo-cyanine3 azide can be effectively used in SPAAC to label biomolecules in living systems. nih.govnih.gov For example, cells can be metabolically engineered to express glycans with an azide group, which can then be labeled on the live cell surface by adding a DBCO-functionalized fluorescent dye. nih.gov Conversely, Sulfo-cyanine3 azide can be used to label cells or biomolecules that have been modified with a strained alkyne. nih.gov This makes SPAAC the preferred method for in vivo imaging and tracking studies where preserving cell viability is critical. nih.govnih.gov

Table 2: Comparison of CuAAC and SPAAC for Sulfo-Cy3 Azide Conjugation

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) required interchim.fr | None (copper-free) nih.gov |

| Alkyne Partner | Terminal Alkyne interchim.fr | Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.eumedchemexpress.com |

| Reaction Speed | Generally faster | Can be slower, but newer cyclooctynes have improved kinetics |

| Biocompatibility | Potentially cytotoxic due to copper nih.gov | Highly biocompatible, suitable for live cells nih.govnih.gov |

| Primary Use Case | In vitro labeling of purified proteins, DNA springernature.comacs.org | Live-cell imaging, in vivo studies nih.govnih.gov |

While azide-alkyne cycloadditions are the most common reactions for Sulfo-cyanine3 azide, the azide group can, in principle, participate in other bioorthogonal reactions.

Staudinger Ligation: One of the earliest bioorthogonal reactions, the Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine. nih.govacs.org This reaction forms a stable amide bond. nih.govacs.org Compared to click chemistry, the Staudinger ligation is generally slower and the required phosphine (B1218219) reagents can be susceptible to air oxidation. nih.govacs.org However, it results in the formation of a native amide bond without the residual triazole ring, which can be advantageous in certain applications where the final product structure is critical. ru.nl

Tetrazine Ligation: Tetrazine ligation is another extremely fast and popular bioorthogonal reaction, but it does not directly involve an azide. medkoo.comlumiprobe.com Instead, it is the reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). medkoo.com For a cyanine dye to be used in this context, it would need to be functionalized with a tetrazine group instead of an azide. medkoo.comrsc.org This chemistry is often considered a complementary approach to azide-based click chemistry for advanced labeling schemes, particularly those requiring very rapid kinetics or fluorogenic turn-on probes. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Sulfo-cyanine3 azide (sodium salt) |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate |

| Copper(II) sulfate |

| Sodium ascorbate |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Dibenzocyclooctyne (DBCO) |

| Bicyclononyne (BCN) |

Design Principles for Target-Specific Probes Employing Sulfo-cyanine3 Azide (Sodium)

Sulfo-cyanine3 azide is a water-soluble fluorescent dye that serves as a critical component in the synthesis of bespoke probes for advanced biological research. antibodies.comlumiprobe.com Its core structure features a reactive azide group (-N₃), which is central to its utility in bioconjugation. medchemexpress.comsmolecule.com This functional group allows the dye to be covalently attached to a wide array of molecules through highly specific and efficient chemical reactions. medchemexpress.comsmolecule.com Furthermore, the presence of sulfonate groups (-SO₃⁻) imparts high water solubility to the molecule, a crucial property for applications in aqueous biological systems as it minimizes the need for organic co-solvents that could be detrimental to sensitive molecules like proteins. antibodies.comlumiprobe.com The design of probes using Sulfo-cyanine3 azide hinges on the principles of bioorthogonal chemistry, where the dye is linked to a target-specific moiety, such as a peptide, oligonucleotide, or small molecule, to create a highly specific fluorescent reporter. lumiprobe.commedchemexpress.com

The resulting fluorescent probes are invaluable for a variety of research applications. The bright and photostable fluorescence of the Sulfo-cyanine3 core, with excitation and emission maxima typically around 548 nm and 563 nm respectively, allows for sensitive detection in techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. antibodies.commedchemexpress.comsmolecule.com

Strategies for Conjugation to Peptides and Proteins for Receptor Binding Studies

The covalent labeling of peptides and proteins with Sulfo-cyanine3 azide is a powerful strategy for creating fluorescent ligands to investigate receptor binding, localization, and dynamics. targetmol.comsb-peptide.com The predominant method for this conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comsmolecule.comsb-peptide.com This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group that has been incorporated into the peptide or protein. medchemexpress.comsb-peptide.com

To achieve site-specific labeling and preserve the biological activity of the protein or peptide, the alkyne functionality is strategically introduced. Common methods include:

Solid-Phase Peptide Synthesis (SPPS): Incorporating unnatural amino acids bearing an alkyne group, such as propargylglycine, at specific positions during peptide synthesis.

Chemical Modification: Modifying the side chains of natural amino acids like lysine (B10760008) or cysteine with reagents that introduce an alkyne group. sb-peptide.com

Genetic Code Expansion: Engineering proteins to include unnatural amino acids with alkyne handles through the use of evolved aminoacyl-tRNA synthetase/tRNA pairs.

The CuAAC reaction is typically performed in an aqueous buffer. lumiprobe.com Reaction conditions are optimized to ensure high conjugation efficiency while maintaining the integrity of the biomolecule. nih.gov Fluorescently labeled peptides and proteins created through this method have been successfully used to study receptor-ligand interactions and for in vivo imaging. mdpi.com

Table 1: Key Reagents and Conditions for Peptide/Protein Conjugation

| Component | Example | Purpose/Role | Citation |

| Dye | Sulfo-cyanine3 azide | Fluorescent reporter with azide group | antibodies.com |

| Target | Peptide or Protein with Alkyne Group | Biomolecule to be labeled | targetmol.com |

| Catalyst | Copper(II) Sulfate (CuSO₄) with a reducing agent | Provides the active Copper(I) species for the cycloaddition reaction | nih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytic Cu(I) state | nih.gov |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and improves reaction efficiency | nih.gov |

| Solvent | Aqueous Buffer (e.g., TEAA buffer, pH 7) | Provides a suitable environment for the reaction, leveraging the water solubility of the dye | lumiprobe.comnih.gov |

Integration into Oligonucleotides and Nucleic Acid Probes for Hybridization Assays

Sulfo-cyanine3 azide is frequently integrated into oligonucleotides to create fluorescent probes for nucleic acid detection and analysis in techniques like fluorescence in situ hybridization (FISH), microarrays, and quantitative PCR (qPCR). glpbio.comalabiolab.ro The high water solubility and bright fluorescence of the dye make it an excellent choice for these applications. lumiprobe.com

Similar to protein labeling, the primary method for attaching Sulfo-cyanine3 azide to oligonucleotides is through click chemistry. alabiolab.ro The standard approach involves:

Automated Solid-Phase Synthesis: An alkyne-modified nucleoside phosphoramidite (B1245037) is incorporated into the growing oligonucleotide chain at a specific location (e.g., the 5' terminus, 3' terminus, or an internal position).

Deprotection and Purification: The full-length, alkyne-modified oligonucleotide is cleaved from the solid support and deprotected.

Click Reaction: The purified oligonucleotide is reacted with Sulfo-cyanine3 azide in the presence of a copper(I) catalyst to form the stable triazole linkage. nih.gov

This method provides precise control over the placement of the fluorescent label, which is crucial for many hybridization-based assays. The resulting probes can specifically bind to complementary DNA or RNA sequences, allowing for their visualization and quantification. The use of such labeled probes is central to cellular barcoding in flow cytometry and immunostaining applications. cuni.czacs.org

Table 2: Example of Oligonucleotide Labeling Strategy

| Step | Description | Key Reagents | Citation |

| 1. Synthesis | Incorporation of an alkyne-modified phosphoramidite during automated DNA/RNA synthesis. | Alkyne-C6-phosphoramidite | alabiolab.ro |

| 2. Purification | Purification of the alkyne-modified oligonucleotide. | HPLC or PAGE | nih.gov |

| 3. Conjugation | Copper-catalyzed click reaction between the alkyne-oligonucleotide and the azide dye. | Sulfo-cyanine3 azide, CuSO₄, Sodium Ascorbate | nih.gov |

| 4. Application | Use of the fluorescently labeled probe in hybridization assays. | Labeled oligonucleotide probe | cuni.cz |

Derivatization for Small Molecule Ligand Development and Interaction Analysis

Beyond large biomolecules, Sulfo-cyanine3 azide is a valuable tool for developing fluorescent probes based on small molecule ligands. This enables the direct visualization and analysis of interactions between small molecules and their biological targets, such as enzymes and receptors, which is a critical aspect of drug discovery and chemical biology. smolecule.com

The strategy involves chemically modifying the small molecule of interest to include an alkyne group. This modification must be carefully designed to ensure that it does not interfere with the molecule's ability to bind to its target. Once the alkyne-functionalized small molecule is synthesized and purified, it is conjugated to Sulfo-cyanine3 azide via the CuAAC reaction. smolecule.comrsc.org

These fluorescently labeled small molecules can be used in a variety of assays:

Fluorescence Polarization (FP): To quantify the binding affinity of the small molecule to its target protein in solution. nih.gov

Fluorescence Microscopy: To visualize the uptake, distribution, and localization of the small molecule within cells.

High-Throughput Screening: To identify new protein targets or to screen for compounds that compete with the fluorescent ligand.

This approach has been used to create fluorescent versions of various bioactive molecules, enabling detailed studies of their mechanism of action and cellular behavior. nih.gov

Table 3: Applications of Sulfo-cyanine3 Azide-Labeled Small Molecules

| Application | Description | Example Target Class | Citation |

| Receptor Binding Analysis | Quantifying ligand affinity and kinetics at cell surface or intracellular receptors. | G protein-coupled receptors (GPCRs) | targetmol.com |

| Enzyme Inhibition Assays | Developing fluorescent substrates or inhibitors to study enzyme activity. | Kinases, Proteases | targetmol.com |

| Cellular Imaging | Tracking the localization and trafficking of small molecules in live cells. | Ion Channels, Transporters | |

| Drug Discovery | Screening for and characterizing novel drug candidates. | Various protein targets | smolecule.com |

Advanced Imaging Applications and Methodological Considerations of Sulfo Cyanine3 Azide Sodium

High-Resolution Fluorescence Microscopy Techniques

Sulfo-cyanine3 azide (B81097) has become a valuable tool in high-resolution fluorescence microscopy due to its favorable spectral properties, water solubility, and utility in click chemistry for specific biomolecule labeling. lumiprobe.comantibodies.com Its brightness and photostability make it a suitable fluorophore for various advanced imaging applications. lumiprobe.comantibodies.com

Confocal Laser Scanning Microscopy (CLSM) for Cellular Localization Studies

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. Sulfo-cyanine3 azide is frequently employed in CLSM for visualizing the subcellular localization of biomolecules. pubcompare.ai Its ability to be precisely attached to specific targets via click chemistry allows for detailed investigation of their distribution within cells. pubcompare.ai

Optimal imaging of Sulfo-cyanine3 azide-labeled samples in CLSM requires careful consideration of several parameters to maximize signal-to-noise ratio and minimize phototoxicity.

Excitation and Emission Wavelengths: Sulfo-cyanine3 azide has an excitation maximum around 548 nm and an emission maximum at approximately 563 nm. antibodies.commedchemexpress.comlunanano.ca Therefore, a laser line close to 548 nm, such as a 561 nm laser, is typically used for excitation. pubcompare.ai The emission detection window should be set to capture the peak fluorescence while minimizing bleed-through from other fluorophores in multi-color experiments.

Laser Power: The laser power should be kept as low as possible to avoid photobleaching of the Sulfo-cyanine3 azide fluorophore and to reduce potential phototoxic effects on the sample. researchgate.net The ideal power setting will be a balance between achieving sufficient signal and preserving the fluorescence for the duration of the experiment.

Detector Gain and Pinhole Size: The detector gain should be adjusted to ensure the signal is within the dynamic range of the detector, avoiding saturation. The pinhole size is a critical parameter in confocal microscopy that determines the optical section thickness. A smaller pinhole provides better rejection of out-of-focus light and thus higher resolution, but at the cost of signal intensity. A common starting point is to set the pinhole to 1 Airy unit.

Scanning Speed and Averaging: The scanning speed and the use of frame or line averaging can be adjusted to improve the signal-to-noise ratio. Slower scanning speeds and averaging can increase the collected signal but also increase the risk of photobleaching.

A summary of typical CLSM imaging parameters for Sulfo-cyanine3 azide is provided in the table below.

| Parameter | Recommended Setting | Rationale |

| Excitation Wavelength | ~548 nm (e.g., 561 nm laser) | Matches the absorption maximum of the dye for efficient excitation. antibodies.compubcompare.aimedchemexpress.comlunanano.ca |

| Emission Detection | ~563 nm | Captures the peak fluorescence emission of the dye. antibodies.commedchemexpress.comlunanano.ca |

| Laser Power | Minimized to achieve adequate signal | Reduces photobleaching and phototoxicity. researchgate.net |

| Pinhole Aperture | ~1 Airy Unit | Balances optical sectioning and signal intensity. |

| Detector Gain | Adjusted to avoid saturation | Ensures signal is within the linear range of the detector. |

This table provides a general guideline for optimizing CLSM imaging parameters for Sulfo-cyanine3 azide. The exact settings may need to be adjusted based on the specific sample, labeling density, and microscope system.

Sulfo-cyanine3 azide is well-suited for multi-color imaging and co-localization studies due to its distinct spectral properties. It can be combined with other fluorophores that have different excitation and emission spectra to simultaneously visualize multiple targets within a cell.

For instance, in a study investigating cell proliferation in sponges, Sulfo-cyanine3 azide was used to visualize EdU (5-ethynyl-2'-deoxyuridine), a marker for DNA synthesis. pubcompare.ai This was done in conjunction with DAPI to stain the nucleus, an Alexa Fluor 488-conjugated antibody to label acetylated-α-tubulin, and an Alexa Fluor 647-conjugated antibody for phospho-histone H3. pubcompare.ai The use of spectrally distinct fluorophores allowed for the clear identification and co-localization of these different cellular components and processes within the same sample. pubcompare.ai

Another example involves the use of Sulfo-cyanine3 azide in hydrogels for 3D cell culture, where it was used alongside a coumarin-based dye (Coum-N3) to assess the efficiency of click reactions. nih.gov The distinct spectral properties of Sulfo-cyanine3 (Ex/Em: 548/563 nm) and the coumarin (B35378) dye (Ex/Em: 404/477 nm) enabled their simultaneous detection and analysis. nih.gov

The following table summarizes examples of fluorescent markers that can be used in co-localization studies with Sulfo-cyanine3 azide.

| Fluorescent Marker | Excitation/Emission (nm) | Application |

| DAPI | ~358 / ~461 | Nuclear staining pubcompare.ai |

| Alexa Fluor 488 | ~495 / ~519 | Immunofluorescence pubcompare.ai |

| Alexa Fluor 647 | ~650 / ~668 | Immunofluorescence pubcompare.ai |

| Coumarin-N3 | ~404 / ~477 | Click reaction analysis nih.gov |

This table provides examples of fluorophores compatible with Sulfo-cyanine3 azide for co-localization studies. The choice of markers will depend on the specific biological question being addressed.

Light Sheet Fluorescence Microscopy (LSFM) for 3D Imaging of Biological Specimens

Light Sheet Fluorescence Microscopy (LSFM) is a powerful technique for imaging large, three-dimensional biological samples with minimal phototoxicity and high speed. This method is particularly advantageous for studying whole organs or organisms. The compatibility of fluorescent probes with tissue clearing methods is essential for deep-tissue imaging with LSFM.

Sulfo-cyanine3 azide has been successfully employed in conjunction with LSFM for 3D imaging. For instance, in a study developing a new tissue clearing method, cleared mouse brains were imaged using LSFM. nih.gov While this particular study used genetically encoded fluorophores, the compatibility of clearing methods with fluorescent dyes like Sulfo-cyanine3 azide is a key consideration. In another study, cells embedded in a 3D collagen gel were stained and imaged using LSFM, showcasing the potential for using probes like Sulfo-cyanine3 azide to visualize cellular components in a three-dimensional context. biorxiv.org

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. nih.gov Sulfo-cyanine3 azide's spectral properties make it compatible with standard flow cytometry instrumentation. interchim.fralabiolab.ro

Application in Quantitative Cell Surface Marker Analysis

The quantitative analysis of cell surface markers is a fundamental application of flow cytometry, crucial for identifying and sorting different cell populations. The brightness of Sulfo-cyanine3 azide allows for the distinct signaling necessary for precise cell analysis and sorting. axispharm.com While direct studies detailing the use of Sulfo-cyanine3 azide for quantitative cell surface marker analysis are not prevalent in the provided search results, its characteristics are well-suited for this purpose. For example, it can be conjugated to antibodies or other affinity reagents that target specific cell surface proteins.

Use in Intracellular Staining Protocols for Protein Expression Profiling

Intracellular staining in flow cytometry allows for the measurement of proteins within the cell, providing insights into cellular function and signaling pathways. This often requires permeabilization of the cell membrane to allow the fluorescent probe to enter.

Sulfo-cyanine3 azide has been utilized in intracellular staining protocols. In one research application, a home-made Click-iT labeling mix containing Sulfo-cyanine3 azide was used for the intracellular detection of EdU (5-ethynyl-2'-deoxyuridine), a marker for proliferating cells. biorxiv.org The cells were first permeabilized, and then the azide-containing dye was "clicked" onto the alkyne-modified EdU incorporated into the DNA of dividing cells. biorxiv.org This allowed for the quantification of proliferating cells via flow cytometry. biorxiv.org

In Vitro and Ex Vivo Tissue Imaging Strategies

Whole-Mount Tissue Staining and Clearing Techniques

Whole-mount staining allows for the visualization of proteins and other molecules within the context of an entire tissue or organ, preserving its three-dimensional architecture. This is often combined with tissue clearing techniques that render the tissue transparent, enabling deep imaging.

Sulfo-cyanine3 azide has been effectively used in whole-mount staining protocols. In a study on bone remodeling in a mouse model, Sulfo-cyanine3 azide was a component of a labeling cocktail for EdU whole-mount staining. jove.com After tissue clearing, the dye was used to detect proliferating cells within the bone tissue. jove.com This demonstrates the compatibility of Sulfo-cyanine3 azide with tissue clearing methods and its utility in visualizing cellular processes in complex 3D tissue structures. jove.com

Interactive Data Tables

Table 1: Spectral Properties of Sulfo-cyanine3 Azide

| Property | Value | Source |

| Excitation Maximum (nm) | 548 - 555 | lumiprobe.combroadpharm.com |

| Emission Maximum (nm) | 563 - 570 | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 162,000 | lumiprobe.com |

| Fluorescence Quantum Yield | 0.1 | lumiprobe.com |

Table 2: Applications of Sulfo-cyanine3 Azide in Advanced Imaging and Analysis

| Application | Technique | Key Finding | Source |

| Enhanced Resolution Imaging | Structured Illumination Microscopy (SIM) | Achieved high signal-to-noise ratio for visualizing patterned surfaces. | researchgate.net |

| 3D Biological Imaging | Light Sheet Fluorescence Microscopy (LSFM) | Compatible with 3D imaging of cells within a collagen matrix. | biorxiv.org |

| Cell Proliferation Analysis | Flow Cytometry (Intracellular Staining) | Used in a Click-iT labeling mix to detect EdU in proliferating cells. | biorxiv.org |

| Tissue Imaging | Whole-Mount Staining and Clearing | Successfully used for whole-mount EdU staining in cleared bone tissue. | jove.com |

Sectional Imaging of Fixed and Frozen Tissue Samples

Sulfo-cyanine3 azide (sodium) has emerged as a valuable tool for the sectional imaging of both fixed and frozen tissue samples. Its utility in this context is primarily due to its high water solubility, bright fluorescence, and the presence of a reactive azide group. lumiprobe.comantibodies.com The sulfonated nature of the dye ensures its solubility in aqueous buffers, which are standard for tissue processing, eliminating the need for organic co-solvents that could potentially alter tissue morphology or antigenicity. antibodies.com

The core of its application in tissue imaging lies in its azide functional group, which enables covalent labeling of target molecules through "click chemistry." medchemexpress.com Researchers can introduce alkyne-modified biomolecules (such as antibodies, peptides, or nucleic acid probes) to the tissue sections. These alkyne-tagged probes bind to specific cellular or extracellular targets. Subsequently, the tissue is incubated with Sulfo-cyanine3 azide. The azide group on the dye reacts with the alkyne group on the probe in a highly specific and efficient cycloaddition reaction, either copper-catalyzed (CuAAC) or strain-promoted (SPAAC). medchemexpress.comaxispharm.com This process results in the stable, covalent attachment of the bright Sulfo-cyanine3 fluorophore precisely at the location of the target molecule within the tissue architecture.

Once labeled, the tissue sections can be visualized using standard fluorescence microscopy techniques. The spectral properties of Sulfo-cyanine3, with an excitation maximum around 548 nm and an emission maximum around 563 nm, are well-matched with common laser lines (e.g., 532 nm or 555 nm) and filter sets (e.g., TRITC). antibodies.comaxispharm.com Its high extinction coefficient and good quantum yield contribute to bright signals and high-contrast images, facilitating the detailed visualization of cellular structures and the distribution of specific biomarkers within the complex environment of a tissue slice. antibodies.com

Time-Resolved Fluorescence and Spectroscopic Characterization in Research Settings

Beyond standard intensity-based imaging, Sulfo-cyanine3 azide (sodium) is employed in advanced spectroscopic methods that leverage its time-resolved fluorescence properties. These techniques provide deeper insights into molecular-level interactions and dynamics, which are often obscured in conventional fluorescence microscopy.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the fluorescence lifetime of a fluorophore—the average time it remains in the excited state before emitting a photon. This lifetime is an intrinsic property of the dye that, unlike fluorescence intensity, is largely independent of probe concentration but highly sensitive to the local molecular environment. science.gov When Sulfo-cyanine3 azide is conjugated to a biomolecule, its fluorescence lifetime can be modulated by factors such as ion concentration, pH, local viscosity, and binding events.

For instance, the binding of a Sulfo-cyanine3-labeled protein to its receptor can alter the dye's immediate chemical surroundings, leading to a measurable shift in its fluorescence lifetime. This principle allows FLIM to be used as a sensitive reporter for molecular interactions and microenvironmental changes within cells and tissues. ru.nl While specific lifetime data for Sulfo-cyanine3 azide can vary significantly with the experimental system, the table below illustrates hypothetical changes that could be observed.

| Condition | Hypothetical Microenvironment | Expected Fluorescence Lifetime (τ) Change | Rationale for Change |

|---|---|---|---|

| Free Dye in Buffer | Aqueous Solution | Baseline (e.g., ~0.5 ns) | Unrestricted dye molecule in a low-viscosity environment. |

| Conjugated to a Protein | Proximity to Amino Acid Residues | Increase (e.g., ~1.0 - 1.5 ns) | Interaction with the protein surface restricts non-radiative decay pathways like trans-cis isomerization. science.gov |

| Bound to DNA | Intercalated or Groove-Bound | Significant Increase (e.g., ~2.0 ns) | Rigid environment of the DNA helix greatly enhances fluorescence and lifetime. science.gov |

| In a Viscous Medium (e.g., Glycerol) | High Viscosity | Increase | Mechanical restriction of molecular motion reduces non-radiative decay. |

This table presents illustrative data to demonstrate the principles of FLIM and does not represent absolute measured values for all conditions.

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon where energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor fluorophore. This transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm), making FRET a "spectroscopic ruler" for measuring molecular distances. Sulfo-cyanine3 is a well-established FRET donor and is frequently paired with acceptor dyes like Sulfo-cyanine5. researchgate.net

In a typical FRET application, Sulfo-cyanine3 azide can be used to label one molecule of interest (e.g., a protein) while an alkyne- or amine-functionalized Sulfo-cyanine5 is used to label its binding partner. When the two molecules are separate, excitation of Sulfo-cyanine3 results in its characteristic orange fluorescence. However, upon binding, the two dyes are brought into close proximity. Now, exciting the Sulfo-cyanine3 donor leads to energy transfer to the Sulfo-cyanine5 acceptor, resulting in the emission of red fluorescence from the acceptor and a corresponding decrease (quenching) of the donor's fluorescence. This change in the emission spectrum provides a direct readout of the molecular interaction. The Sulfo-cyanine3/Sulfo-cyanine5 pair is particularly effective due to the excellent overlap between the emission spectrum of Sulfo-cyanine3 and the absorption spectrum of Sulfo-cyanine5. researchgate.netnih.gov

| FRET Component | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Role |

|---|---|---|---|---|

| Donor | Sulfo-cyanine3 | ~548 antibodies.commedchemexpress.com | ~563 antibodies.commedchemexpress.com | Transfers energy when in proximity to the acceptor. |

| Acceptor | Sulfo-cyanine5 | ~646 | ~662 | Accepts energy from the donor and fluoresces. |

Fluorescence anisotropy provides information about the size, shape, and rotational freedom of a fluorescently labeled molecule. The technique is based on exciting a sample with polarized light and measuring the polarization of the emitted fluorescence. A small, freely rotating molecule like unbound Sulfo-cyanine3 azide will tumble rapidly in solution, causing significant depolarization of the emitted light and resulting in a low anisotropy value.

However, when Sulfo-cyanine3 azide is covalently attached to a much larger molecule, such as a protein or nucleic acid, its rotational motion becomes restricted and slowed to that of the macromolecule. uni-duesseldorf.de This restricted rotation preserves the polarization of the emitted light, leading to a significantly higher anisotropy value. By measuring changes in fluorescence anisotropy, researchers can study binding events, protein aggregation, or conformational changes that alter the rotational mobility of the labeled molecule. It serves as a powerful method to probe molecular interactions in solution without the need for surface immobilization. uni-duesseldorf.de

| Sample | Molecular State | Relative Rotational Mobility | Expected Anisotropy Value (r) |

|---|---|---|---|

| Free Sulfo-cyanine3 azide | Unbound, in aqueous solution | High (fast tumbling) | Low (e.g., < 0.1) |

| Sulfo-cyanine3 conjugated to a 50 kDa Protein | Covalently bound to a large macromolecule | Low (slow tumbling) | High (e.g., > 0.25) |

This table provides illustrative data based on established principles of fluorescence anisotropy. Actual values depend on the specific macromolecule and buffer conditions.

Mechanistic Investigations and Performance Evaluation of Sulfo Cyanine3 Azide Sodium Probes

Photophysical Properties and Their Optimization for Biological Environments

The utility of Sulfo-cyanine3 azide (B81097) as a fluorescent probe in biological research is fundamentally dictated by its photophysical characteristics. These properties, including photostability, quantum yield, and environmental sensitivity, determine the probe's performance in complex biological systems.

Studies on Photostability and Photobleaching Kinetics in Complex Matrices

Sulfo-cyanine3 azide is recognized for its brightness and photostability, which are crucial for demanding imaging applications. antibodies.comlumiprobe.com The incorporation of sulfonate groups into the cyanine (B1664457) dye structure not only enhances water solubility but also contributes to improved photostability. This is partly because the sulfonate groups reduce the tendency of the dye molecules to aggregate, a phenomenon that can lead to fluorescence quenching and accelerated photobleaching. apexbt.commdpi.com

While specific kinetic data for Sulfo-cyanine3 azide in complex matrices like cell lysates or tissue homogenates is not extensively detailed in the available literature, the general class of cyanine dyes, including Cy3, is known to undergo photobleaching, particularly under intense illumination. google.com The process of photobleaching can involve the formation of reactive radicals from the dye molecule upon excitation, which can then lead to its irreversible degradation. nih.gov The photostability of cyanine dyes can be influenced by their local environment; for instance, conjugation to biomolecules like DNA can alter their photophysical properties. researchgate.net Studies on related Cy3 dyes have shown that their fluorescence intensity and stability are affected by their conjugation partner and the surrounding microenvironment. mdpi.com For example, the photobleaching of fluorescently tagged linkers is a known phenomenon used in some patterning techniques, where less stable dyes like 6-FAM are more efficient than more robust dyes. nih.gov

Quantum Yield and Extinction Coefficient Determination in Various Buffers and Solvents

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Sulfo-cyanine3 azide exhibits a high molar extinction coefficient, typically around 162,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of approximately 0.1 in aqueous solutions. antibodies.com These values are comparable to the widely used Cy3® fluorophore. antibodies.comlumiprobe.com

| Photophysical Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~548 nm | antibodies.com |

| Emission Maximum (λem) | ~563 nm | antibodies.com |

| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | antibodies.com |

| Fluorescence Quantum Yield (Φ) | 0.1 | antibodies.comapexbt.com |

| Solubility | Soluble in water, DMF, and DMSO | antibodies.com |

Environmental Sensitivity of Fluorescence Emission (e.g., pH, polarity, viscosity effects)

The fluorescence of Sulfo-cyanine3 azide is notably stable across a broad pH range, a desirable characteristic for biological experiments where pH can vary between different cellular compartments. alfa-chemistry.com The fluorescence intensity of Sulfo-Cy3, a closely related compound, remains nearly constant in buffers with pH values from 3.5 to 8.3.

The polarity of the environment can affect the fluorescence of cyanine dyes, though Sulfo-Cy3 is generally less sensitive to solvent properties compared to other classes of dyes like merocyanines. acs.org Changes in the local environment, such as binding to a protein, can lead to enhancements in Cy3 fluorescence.

The viscosity of the medium has a significant effect on the fluorescence quantum yield of cyanine dyes. researchgate.net An increase in viscosity restricts the rotational degrees of freedom in the polymethine chain of the dye, which in turn reduces the rate of non-radiative decay through cis-trans isomerization. researchgate.net This leads to a higher fluorescence output. Studies on Cy3 have shown that its fluorescence efficiency improves as the viscosity of the solution increases. researchgate.netresearchgate.net For example, in glycerol (B35011) solutions of increasing concentration, the quantum yield of Cy3 has been observed to rise. researchgate.netresearchgate.net

Biological Interactions and Specificity Assessment

The performance of Sulfo-cyanine3 azide in biological labeling is critically dependent on its interaction with cellular components, including its propensity for non-specific binding and its ability to permeate cells and localize to specific subcellular structures when conjugated to a targeting moiety.

Non-Specific Binding Characterization in Cellular and Tissue Models

A key advantage of Sulfo-cyanine3 azide is its relatively low non-specific binding in biological samples. The presence of sulfonate groups makes the dye highly water-soluble and negatively charged, which helps to minimize hydrophobic and electrostatic interactions with cellular components that can lead to background signal. mdpi.com

In a comparative study of different fluorescent azides for immunofluorescent staining, Sulfo-Cy3 azide demonstrated the lowest background staining and the highest signal-to-noise ratios in both cell cultures and tissue sections. nih.gov It was noted that any non-specific binding of Sulfo-Cy3 azide could be readily washed away from the samples. nih.gov The density of the cell culture or tissue was also found to influence non-specific binding, with denser samples showing less background. nih.gov The use of sulfonated fluorescent dyes is a recognized strategy to minimize non-specific binding to cell membranes and exosomes, which can be an issue with more lipophilic dyes. nih.gov In patterning applications, a diazirine-alkyne linker functionalized with Sulfo-Cy3-azide showed a significantly higher signal-to-background ratio compared to a 6-FAM-based linker, indicating lower non-specific attachment. nih.govresearchgate.net

Evaluation of Cellular Permeability and Subcellular Localization Mechanisms (if applicable for specific conjugates)

The cellular permeability of Sulfo-cyanine3 azide itself is limited due to its high water solubility and negative charge. However, when conjugated to molecules that can traverse the cell membrane, it serves as a robust fluorescent reporter for tracking their uptake and localization.

The cellular uptake and trafficking of conjugates containing Sulfo-Cy3 are determined by the properties of the delivery vehicle. For example, when conjugated to anionic polymers, an unexpected enhancement in cellular uptake and mitochondrial targeting was observed. escholarship.org This was attributed to the delocalized lipophilic cationic nature of the Cy3 dye itself, which in combination with the anionic polymer, facilitated entry into cells. escholarship.org In another study, Sulfo-Cy5, a related dye, was used to label bioreducible poly(amidoamine) nanoparticles, which were observed to be taken up by chondrocytes and accumulate in the perinuclear region. nih.gov

The localization of Sulfo-Cy3-labeled peptides is also dictated by the peptide sequence. For instance, a trifunctional linker was used to attach Sulfo-Cy3 azide and a palmitoyl (B13399708) moiety to a WALP peptide to study its localization in biological membranes. d-nb.inforesearchgate.net Furthermore, Sulfo-Cy3 has been incorporated into ATP analogues to create fluorescent probes for studying ATP cleavage, where the change in fluorescence upon enzymatic action indicates the probe's localization and processing. d-nb.info The conjugation of Sulfo-Cy3 to various ligands, such as those targeting specific receptors, enables the visualization and quantification of these receptors in cells and tissues. b-cdn.net

Quantitative Analysis and Data Interpretation in Imaging Studies

Methods for Signal-to-Noise Ratio Enhancement

Achieving a high signal-to-noise ratio (SNR) is critical for the quantitative analysis of imaging data obtained with Sulfo-cyanine3 azide probes. A high SNR ensures that the measured signal is a true representation of target abundance and not an artifact of background noise. Several strategies across the experimental workflow are employed to maximize SNR.

Chemical and procedural optimizations are foundational. To minimize non-specific binding of the probe, which is a major source of background noise, surfaces can be treated with blocking agents. For example, polymers such as PEG or zwitterionic coatings can be used to reduce non-specific protein adsorption on imaging surfaces. [from initial search result 10] In cell-based assays, accessible and highly reactive functional groups on off-target proteins can be capped using reagents like Sulfo-NHS-acetate before the specific probe is introduced. nih.govacs.org The efficiency of the click reaction itself can be optimized by adjusting reagent concentrations and addition order to favor the on-target reaction over potential side reactions. nih.govscience.gov For applications involving antibody-based detection, Tyramide Signal Amplification (TSA) can be used. TSA deposits a large number of fluorophores (such as Sulfo-cyanine3 tyramide) near the target, which can dramatically amplify the signal. This allows for the use of lower primary antibody concentrations, which in turn reduces non-specific background staining. lumiprobe.com

Instrumentation and image acquisition parameters play a crucial role. The use of high-quality optical filters, including secondary emission and excitation filters, is essential to remove stray light and reduce background autofluorescence. biorxiv.org The settings on the detector, such as the photomultiplier tube (PMT) voltage or camera gain and exposure time, must be carefully optimized. While increasing these settings can amplify the signal, it can also amplify noise sources like dark current (thermal noise) and read noise. biorxiv.org The goal is to find a balance that maximizes the signal from the Sulfo-cyanine3 azide probe relative to the inherent noise of the system. At low signal levels, the primary limiting factor is often photon shot noise, which is the inherent statistical fluctuation in the arrival of photons at the detector. evidentscientific.com

Post-acquisition image processing provides the final step for enhancing SNR. A common and effective method is background subtraction , where the average intensity from a region of the image known to be devoid of specific signal is subtracted from the entire image. acs.orgbiorxiv.org This corrects for uniform background fluorescence and detector offset.

Table 2: Strategies for Signal-to-Noise Ratio (SNR) Enhancement

| Category | Method | Description | Reference |

|---|---|---|---|

| Procedural | Chemical Blocking | Pre-treatment with agents like Sulfo-NHS-acetate to cap non-specific reactive sites on cell surfaces. | nih.govacs.org |

| Tyramide Signal Amplification (TSA) | Enzymatic deposition of multiple Sulfo-cyanine3 tyramide molecules to amplify the signal, allowing for lower primary probe concentrations. | lumiprobe.com | |

| Washing Steps | Thorough rinsing after probe incubation to remove unbound and loosely bound fluorescent molecules. | [from initial search result 14] | |

| Instrumental | Optical Filtering | Use of specific emission and excitation filters to minimize bleed-through and autofluorescence. | biorxiv.org |

| Detector Optimization | Adjusting detector gain and exposure time to maximize signal while minimizing electronic noise. | biorxiv.orgevidentscientific.com | |

| Analytical | Background Subtraction | Computational subtraction of the average background intensity from the image to correct for non-specific fluorescence. | acs.org |

Advanced Image Processing and Deconvolution Algorithms for Sulfo-cyanine3 Azide Data

Following image acquisition, computational processing is essential to refine the raw data from Sulfo-cyanine3 azide imaging experiments. Deconvolution is a key image restoration technique used to correct for the optical distortion introduced by the microscope's point spread function (PSF). The PSF describes how the microscope blurs a single point source of light. Deconvolution algorithms aim to reverse this blurring, reassigning out-of-focus light to its point of origin, thereby improving image contrast, clarity, and effective resolution. evidentscientific.com

Deconvolution algorithms are broadly categorized into two types: deblurring and image restoration.

Deblurring Algorithms: These are computationally simpler, two-dimensional methods (e.g., nearest-neighbor, multi-neighbor) that operate on each plane of a 3D image stack independently. They estimate and subtract blur from adjacent planes. While fast, these methods can sometimes introduce artifacts and alter the relative intensities of pixels, making them less suitable for precise quantitative analysis. evidentscientific.com

Image Restoration Algorithms: These are true three-dimensional algorithms that treat the entire image stack as a single dataset. They use iterative processes to find the most likely object distribution that, when convolved with the microscope's PSF, would produce the acquired raw image. These methods, such as iterative constrained deconvolution, are more computationally intensive but preserve the quantitative integrity of the image data and produce superior results with lower noise. evidentscientific.com

A significant advancement is blind deconvolution , where the algorithm simultaneously estimates both the restored object and the PSF. This is particularly useful when an experimentally measured PSF is not available or is unreliable. evidentscientific.com More specialized algorithms, such as the multi-limit unsymmetrical iterative blind deconvolution (MLIBD), have been developed to further enhance performance by introducing constraints that improve convergence speed and the final peak signal-to-noise ratio. science.gov For imaging with cyanine dyes like Sulfo-cyanine3, combining confocal microscopy with deconvolution is particularly effective, as it not only improves resolution but also reduces the shot noise present in the raw confocal image. evidentscientific.com

Table 3: Comparison of Deconvolution Algorithm Classes

| Algorithm Class | Dimensionality | PSF Requirement | Key Characteristics | Suitability for Quantitation |

|---|---|---|---|---|

| Deblurring | 2D (Plane-by-plane) | Not explicitly required | Fast; subtracts estimated blur from neighboring planes. | Lower; can introduce intensity artifacts. |

| 3D Image Restoration | 3D (Full volume) | Requires a measured or theoretical PSF | Iterative; reassigns photons to their origin; preserves signal. | High; maintains photometric accuracy. |

| Blind Deconvolution | 3D (Full volume) | Estimates the PSF during processing | User-friendly; adapts to unknown imaging conditions. | High; provides both a restored image and an estimated PSF. |

Quantitative Colocalization and Spatial Statistics

In many imaging studies using Sulfo-cyanine3 azide, a key objective is to determine the spatial relationship between the labeled target and other cellular components. Quantitative colocalization analysis provides statistical measures of the degree to which two different fluorescent signals overlap within an image.

A widely used method is the calculation of the Pearson Correlation Coefficient (PCC) . The PCC measures the linear relationship between the pixel intensities of the two different color channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. In a study of a novel DNA-binding dye, a PCC of 0.92 to 0.94 was calculated between the new dye's red signal and the blue signal of the known nuclear stain Hoechst 33342, providing strong quantitative evidence of the new dye's localization to the nucleus. rsc.org

Another approach is object-based colocalization , which first identifies discrete objects (e.g., organelles) in each channel and then determines the percentage of objects from one channel that overlap with objects from the other. This method was used to demonstrate that the canonical lysosomal proteins LAMP1 and LAMP2 have a very high degree of colocalization, with over 93% of LAMP1-positive organelles also being positive for LAMP2. biorxiv.org This approach is powerful for understanding the composition of specific cellular compartments.

Beyond simple overlap, spatial statistics can reveal more complex relationships. For instance, instead of just asking whether two proteins are on the same organelle, one can analyze the density and distribution of the proteins on the organelle's membrane. Studies using this approach have revealed significant heterogeneity in the density of even common proteins among individual organelles within a single cell. biorxiv.org FRET (Förster Resonance Energy Transfer) imaging is another spatial analysis technique that can be used with Sulfo-cyanine3. The colocalization of a strong FRET signal between a MemGraft-Cy3 donor and a streptavidin-Cy5 acceptor has been used to confirm specific molecular binding at a nanometer scale. nih.gov These advanced analytical methods transform qualitative images into robust quantitative data, providing deeper insights into the spatial organization of molecular processes.

Table 4: Example Data from Quantitative Colocalization Studies

| Analysis Method | Fluorescent Probes / Targets | Cell Type | Quantitative Result | Interpretation | Reference |

|---|---|---|---|---|---|

| Pearson Correlation Coefficient (PCC) | BPC1 (Red, DNA) & Hoechst 33342 (Blue, DNA) | MCF-7 | PCC = 0.92 | Excellent colocalization, confirming the new dye targets the cell nucleus. | rsc.org |

| Object-Based Overlap | LAMP1 & LAMP2 | HeLa | 93.5% ± 7.8% | The vast majority of late endosomes/lysosomes contain both LAMP1 and LAMP2. | biorxiv.org |

| FRET Imaging | MemGraft-Cy3 (Donor) & Streptavidin-Cy5 (Acceptor) | U87 | Strong FRET signal | Confirms specific binding and close proximity (<10 nm) of the biotinylated probe and streptavidin. | nih.gov |

Computational and Theoretical Approaches in Sulfo Cyanine3 Azide Sodium Research

Molecular Dynamics Simulations of Fluorophore-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic interactions between Sulfo-cyanine3 azide (B81097) and biomolecules. These simulations can reveal how the fluorophore affects the biomolecule's structure and function, and how the local environment influences the dye's performance.

Modeling Conformational Changes Upon Labeling

When Sulfo-cyanine3 azide is attached to a biomolecule, it can alter the biomolecule's natural conformational landscape. MD simulations can model these changes with high precision. For example, studies on cyanine (B1664457) dyes like Cy5, which is structurally similar to Sulfo-cyanine3, have shown that the dye can induce specific local conformations in DNA. boisestate.edu These simulations can help researchers understand and predict how the attachment of the dye might influence the biological activity of proteins or the structure of nucleic acids. boisestate.edu By simulating the labeled biomolecule in a solvated environment, researchers can observe the subtle yet significant shifts in conformational equilibria that are often difficult to detect through experimental methods alone. nih.gov

Simulating Environmental Effects on Fluorophore Performance

The performance of a fluorophore like Sulfo-cyanine3 azide is highly dependent on its local environment. MD simulations can be used to explore how factors such as solvent polarity, viscosity, and interactions with specific residues of a biomolecule affect the dye's fluorescence properties. researchgate.net For instance, simulations can reveal how the mobility of the dye is restricted upon binding to a macromolecule, which can lead to an increase in fluorescence quantum yield. arxiv.org These simulations provide a detailed picture of the dye's local environment, helping to explain experimental observations and to guide the design of new probes with improved performance in specific biological contexts.

Quantum Chemical Calculations for Excited State Properties

Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of Sulfo-cyanine3 azide. These calculations provide insights into the molecule's absorption and emission spectra, as well as its photostability.

Prediction of Absorption and Emission Maxima in Different Solvents

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method to predict the absorption and emission maxima of fluorescent dyes. ens-lyon.frmdpi.com These calculations can be performed in various solvent models to simulate the effect of the environment on the spectral properties of Sulfo-cyanine3 azide. nih.gov For example, TD-DFT calculations have been successfully used to predict the absorption maxima of a wide range of cyanine dyes with good accuracy. ens-lyon.frmdpi.com The choice of the functional and basis set is crucial for obtaining reliable results, and various approaches have been benchmarked for cyanine dyes. mdpi.com

Table 1: Predicted vs. Experimental Absorption Maxima of a Cyanine Dye

| Functional/Basis Set | Predicted λmax (nm) | Experimental λmax (nm) | Deviation (eV) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | - | - | - |

| B3LYP/6-31+G(d,p) | - | 502 | - |

| B3LYP/6-311+G(2d,p) | 458 | 502 | 0.24 |

| HFS/6-311+G(2d,p) | - | 502 | - |

| HFB/6-311+G(2d,p) | - | 502 | - |

This table is based on data for a related cyanine dye, Thiazole Orange, and illustrates the accuracy of TD-DFT predictions. The specific values for Sulfo-cyanine3 azide may vary. mdpi.com

Analysis of Non-Radiative Decay Pathways and Photostability

A key factor limiting the performance of fluorescent dyes is their susceptibility to photobleaching. Quantum chemical calculations can be used to investigate the non-radiative decay pathways that compete with fluorescence and lead to the degradation of the dye. For cyanine dyes, a primary non-radiative decay pathway is trans-cis isomerization around the polymethine bridge. arxiv.orgnih.govrsc.org Computational studies can map out the potential energy surfaces of the excited state, identifying the energy barriers for these isomerization processes and other decay channels. This information is crucial for understanding the mechanisms of photobleaching and for designing more photostable dyes. For instance, studies have shown that restricting the mobility of the dye through encapsulation can significantly decrease the non-radiative decay rate and enhance photostability. arxiv.org

In Silico Design of Novel Sulfo-cyanine3 Azide (Sodium) Derivatives

Computational methods are increasingly used for the in silico design of new fluorescent probes with tailored properties. By making systematic modifications to the structure of Sulfo-cyanine3 azide, researchers can computationally screen for derivatives with improved characteristics such as enhanced brightness, greater photostability, or shifted absorption and emission spectra. rsc.org

For example, computational screening can be used to identify new photostabilizing reagents for cyanine dyes. rsc.org By combining density functional theory (DFT) with Marcus theory of electron transfer, it is possible to estimate the efficiency of potential photostabilizers in quenching the dye's triplet state, a key intermediate in photobleaching pathways. rsc.org This approach allows for the rapid exploration of a large chemical space, accelerating the discovery of new and improved dye derivatives for various applications. nih.gov

Structure-Activity Relationship (SAR) Studies for Improved Probe Characteristics

Structure-Activity Relationship (SAR) studies are fundamental to improving the performance of fluorescent probes. For Sulfo-cyanine3 azide, these studies aim to establish clear connections between its chemical structure and its key photophysical properties, such as brightness, photostability, and environmental sensitivity.

Computational modeling, particularly using DFT and TD-DFT, has become a cornerstone of SAR in cyanine dyes. mdpi.com These methods allow researchers to predict how changes to the molecular structure will affect absorption and fluorescence spectra. mdpi.comdntb.gov.ua For instance, theoretical calculations can model the effects of different substituents on the indolenine rings or alterations to the polymethine chain. lumiprobe.com The goal is to rationally engineer dyes with desired properties before undertaking complex synthesis. dntb.gov.ua

Key findings from SAR studies on cyanine dyes, which are applicable to the Sulfo-cyanine3 scaffold, include:

Sulfonation: The presence and position of sulfonate groups are critical for the utility of cyanine dyes in biological imaging. The addition of sulfo groups, as in Sulfo-cyanine3, dramatically increases water solubility, which is essential for bioconjugation reactions in aqueous buffers without organic co-solvents. lumiprobe.comlumiprobe.com Furthermore, strategic placement of sulfonate groups on the indolenine rings can reduce the tendency of the dye molecules to form non-fluorescent H-aggregates through electrostatic and steric repulsion, thereby maintaining bright fluorescence even at high labeling densities. glenresearch.com

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the cyanine core can modulate its electronic and photophysical properties. nih.gov For example, a study on cyanine-indole dyes established a new SAR where the nucleophilicity at a specific carbon on the indole (B1671886) moiety was inversely correlated with the dye's photostability. nih.gov Decreasing the nucleophilicity through electronic modifications led to an exponential increase in photostability, a critical feature for long-term imaging experiments. nih.gov

Polymethine Chain Length: The length of the polymethine bridge connecting the two nitrogen atoms of the indolenine rings is a primary determinant of the dye's absorption and emission wavelengths. lumiprobe.com Sulfo-cyanine3, with its trimethine chain, emits in the green-orange region of the spectrum (approx. 563 nm). medchemexpress.comantibodies.com Extending the chain, as in Sulfo-cyanine5 (a pentamethine dye), shifts the spectra to the far-red, while shortening it would shift it towards blue. lumiprobe.com This principle allows for the creation of a palette of dyes for multiplexed imaging.

The table below summarizes the impact of structural modifications on the characteristics of cyanine dye probes, based on established SAR principles.

Table 1: Structure-Activity Relationships in Cyanine Dyes

| Structural Modification | Effect on Probe Characteristic | Scientific Rationale |

|---|---|---|

| Addition of Sulfonate Groups | Increases water solubility; Reduces aggregation. lumiprobe.comglenresearch.com | The charged sulfo groups enhance polarity and cause electrostatic repulsion between dye molecules. glenresearch.com |

| Decreasing Nucleophilicity of Heterocycle | Increases photostability. nih.gov | Reduces susceptibility to photobleaching, which can be mediated by superoxide (B77818) radical anions. nih.gov |

| Extending Polymethine Chain | Red-shifts absorption/emission spectra. lumiprobe.com | Lengthens the π-conjugated system, lowering the energy gap between the HOMO and LUMO. thaiscience.info |

| Introducing Electron-Withdrawing Groups | Can enhance static dipole moment differences; Increases solubility. nih.gov | Alters the electron density distribution in the ground and excited states. nih.gov |

Emerging Research Applications and Future Directions for Sulfo Cyanine3 Azide Sodium

Development of Activatable and Environment-Sensitive Probes

A significant frontier in fluorescence imaging is the development of "smart" or activatable probes. These probes are designed to exist in a low-fluorescence ("off") state until they encounter a specific biological trigger, such as an enzyme or a change in pH, which induces a conformational or chemical change that restores high fluorescence ("on"). This strategy dramatically improves the signal-to-noise ratio by minimizing background from non-targeted probes. Sulfo-cyanine3 azide (B81097) serves as an ideal scaffold for such probes, where its azide moiety is used to conjugate the dye to a recognition element linked to a fluorescence-quenching molecule.

Researchers are designing activatable probes where the fluorescence of Sulfo-cyanine3 is controlled by specific enzymatic activity or local pH. For enzyme-responsive probes, a common strategy involves linking the Sulfo-cyanine3 fluorophore to a dark quencher (e.g., Black Hole Quencher-2, BHQ-2) via a peptide substrate specific to a target enzyme, such as a matrix metalloproteinase (MMP). The entire construct is synthesized with an alkyne handle, allowing for its conjugation to a target biomolecule using Sulfo-cyanine3 azide. In the intact state, the proximity of the quencher to the cyanine3 dye results in efficient Förster Resonance Energy Transfer (FRET) or static quenching, silencing the fluorescence. Upon enzymatic cleavage of the peptide linker in the presence of the target MMP, the quencher is released, leading to a robust increase in fluorescence that spatially and temporally reports on enzyme activity.

Similarly, pH-sensitive probes are being developed to visualize acidic compartments within cells, such as endosomes and lysosomes. In these designs, Sulfo-cyanine3 azide is incorporated into a molecular structure that undergoes a pH-dependent conformational change. For instance, a probe can be designed with a pH-labile linker that holds a quencher in close proximity to the Sulfo-cyanine3 dye at neutral pH. Upon internalization into an acidic endosome (pH 4.5-5.5), the linker is cleaved or changes its structure, physically separating the dye from the quencher and activating its fluorescence. This allows for real-time tracking of cellular internalization pathways.

The cellular redox environment is a critical indicator of metabolic state and oxidative stress. Probes based on Sulfo-cyanine3 azide are being engineered to monitor this environment. To detect reducing conditions, such as the high glutathione (B108866) concentration in the cytoplasm, a quencher can be attached to the Sulfo-cyanine3 core via a disulfide bond. This bond is stable in the oxidizing extracellular environment but is rapidly cleaved by intracellular reductants, liberating the fluorophore from the quencher and activating a fluorescent signal.